9-(Prop-1-EN-1-YL)anthracene
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Overview
Description
9-(1-Propenyl)anthracene is an organic compound belonging to the anthracene family, characterized by a propenyl group attached to the ninth position of the anthracene ring. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Propenyl)anthracene typically involves the Suzuki or Sonogashira cross-coupling reactions. These reactions are carried out under specific conditions to ensure high yields and purity. For instance, the Suzuki coupling reaction involves the use of palladium catalysts and bases like potassium carbonate in an organic solvent .
Industrial Production Methods: Industrial production of anthracene derivatives, including 9-(1-Propenyl)anthracene, often employs large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 9-(1-Propenyl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Various substituted anthracene compounds.
Scientific Research Applications
9-(1-Propenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 9-(1-Propenyl)anthracene involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anti-cancer drugs. The compound’s photophysical properties also make it suitable for use in imaging and diagnostic applications .
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: Compared to these similar compounds, 9-(1-Propenyl)anthracene exhibits unique photophysical properties, making it more suitable for specific applications like OLEDs and biological imaging. Its propenyl group also provides distinct reactivity, allowing for diverse chemical modifications .
Properties
CAS No. |
38080-18-1 |
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Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-prop-1-enylanthracene |
InChI |
InChI=1S/C17H14/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h2-12H,1H3 |
InChI Key |
BJXLKKSUUBAFIM-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
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